molecular formula C18H23N3O4S B5640204 3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide

3-[(2-ethylpiperidin-1-yl)carbonyl]-N-(isoxazol-3-ylmethyl)benzenesulfonamide

Cat. No. B5640204
M. Wt: 377.5 g/mol
InChI Key: AGWCPWRWCNDSGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including the target compound, involves multiple steps that might include the formation of sulfonamide linkages through the reaction of sulfonic acids or their derivatives with amines. For instance, Mishra et al. (2016) designed and synthesized a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides, highlighting a method that could be analogous to the synthesis of our compound of interest (Mishra et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide functional group attached to a benzene ring, which significantly influences the compound's physical and chemical properties. Jacobs et al. (2013) reported on the molecular and supramolecular structures of similar compounds, providing insights into the structural characteristics that might be shared with our target compound (Jacobs et al., 2013).

properties

IUPAC Name

3-(2-ethylpiperidine-1-carbonyl)-N-(1,2-oxazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-2-16-7-3-4-10-21(16)18(22)14-6-5-8-17(12-14)26(23,24)19-13-15-9-11-25-20-15/h5-6,8-9,11-12,16,19H,2-4,7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCPWRWCNDSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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